![molecular formula C23H24N2O7 B5501266 N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)
N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from base materials such as 2-methoxy-4-chlorobenzoic acid, leading to the formation of substituted heterocyclic derivatives through reactions with methylhydrazine or phenylhydrazine. These processes yield various benzamides and pyrazoline derivatives, indicating the complexity and versatility in synthesizing similar complex molecules (Abdulla et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic investigation of similar compounds, reveals details about their vibrational, nuclear magnetic resonance, and electronic properties. For instance, DFT methods have been utilized to determine structural and electronic characteristics, highlighting the chemical activity and charge transfer within such molecules (Barım & Akman, 2019).
Chemical Reactions and Properties
Compounds with related structures have been shown to participate in various chemical reactions, leading to the synthesis of new derivatives with distinct functional groups. These reactions include novel addition reactions, thermal cyclizations, and reactions with thiols, showcasing the reactivity and potential for further modification (Nagase, 1974).
Physical Properties Analysis
The physical properties of similar compounds have been explored through X-ray diffraction (XRD) and other characterization techniques. For example, certain derivatives crystallize in specific systems, with detailed unit-cell parameters reported, illustrating the importance of crystallography in understanding the physical aspects of these molecules (Sandoval et al., 2012).
Scientific Research Applications
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their use as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Synthesis and Structural Analysis
Research on the preparation and structure of various γ-oxocarboxylic acids and their derivatives emphasizes the importance of molecular synthesis and structural analysis in developing new chemical entities with potential applications in drug development and materials science (Kanizsai et al., 2007).
Chiral Separation Techniques
The evaluation of N-dodecoxycarbonyl-(S)-valine for the separation of some benzoylated amino acids showcases the significance of chiral separation techniques in pharmaceutical chemistry, essential for the development of enantiomerically pure compounds (Hove & Sandra, 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7/c1-13(2)20(23(28)29)25-22(27)16(10-14-8-9-18-19(11-14)32-12-31-18)24-21(26)15-6-4-5-7-17(15)30-3/h4-11,13,20H,12H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNITOAQHCMUBV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid |
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